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Compound of Interest

Compound Name: OdMm1

Cat. No.: B1578477

Technical Support Center: ODM-203

This technical support center provides researchers, scientists, and drug development
professionals with guidance on minimizing off-target kinase inhibition of ODM-203.

Frequently Asked Questions (FAQs)

Q1: What is ODM-203 and what are its primary targets?

Al: ODM-203 is an orally available, selective dual inhibitor of Fibroblast Growth Factor
Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRS).[1][2] It
demonstrates equipotent inhibition of FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFRZ2,
and VEGFR3 in the low nanomolar range.[1]

Q2: Why is minimizing off-target kinase inhibition important?

A2: Minimizing off-target effects is crucial to ensure that the observed biological effects are due
to the inhibition of the intended targets (FGFRs and VEGFRS) and not other kinases. Off-target
inhibition can lead to misinterpretation of experimental results, unexpected cellular phenotypes,
and potential toxicity in preclinical and clinical studies.

Q3: Is ODM-203 a completely selective inhibitor?

A3: While ODM-203 is highly selective for the FGFR and VEGFR families, it is not completely
specific. Kinome-wide screening has revealed that at a concentration of 1 uM, ODM-203 can
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inhibit a small number of other kinases.
Q4: What are the known off-target kinases of ODM-203?

A4: A kinome scan of 317 kinases revealed that at a 1 uM concentration, ODM-203 inhibits
nine non-FGFR/VEGFR kinases by more than 70%. These kinases are detailed in the data
table below.

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed in Cellular
Assays

You are observing a cellular phenotype that cannot be readily explained by the inhibition of
FGFR or VEGFR signaling pathways.

Possible Cause: Off-target kinase inhibition.
Troubleshooting Steps:

* Review the Off-Target Profile: Consult the ODM-203 off-target kinase inhibition data provided
below. Determine if any of the known off-target kinases are involved in the signaling pathway
related to your observed phenotype.

» Dose-Response Experiment: Perform a dose-response experiment with ODM-203 in your
cellular assay. If the unexpected phenotype occurs at a significantly higher concentration
than that required for FGFR/VEGFR inhibition, it is more likely to be an off-target effect.

e Use a Structurally Unrelated Inhibitor: To confirm that the phenotype is due to off-target
effects, use a structurally unrelated inhibitor with a different off-target profile but similar
potency for FGFRs and VEGFRs. If the phenotype is not replicated, it is likely an off-target
effect of ODM-203.

» Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment
by overexpressing a drug-resistant mutant of that kinase or by activating its downstream
signaling pathway.
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Issue 2: Discrepancy Between Biochemical and Cellular
Assay Results

The potency of ODM-203 in your cellular assay is significantly lower than its reported
biochemical IC50 values for FGFRs and VEGFRs.

Possible Cause:

o Cellular Permeability and Efflux: The compound may have poor cell permeability or be
actively transported out of the cell by efflux pumps.

e High Intracellular ATP Concentration: In cellular environments, high concentrations of ATP
can compete with ATP-competitive inhibitors like ODM-203, leading to a decrease in
apparent potency.

e Protein Binding: ODM-203 may bind to other intracellular proteins, reducing its free
concentration available to bind to the target kinases.

Troubleshooting Steps:

o Cellular Target Engagement Assay: Utilize a cellular target engagement assay, such as
NanoBRET or KiNativ, to confirm that ODM-203 is binding to its intended targets within the
cell at the expected concentrations.

e Vary ATP Concentration in Biochemical Assays: Perform biochemical kinase assays with
varying concentrations of ATP to assess the impact on ODM-203 potency.

o Assess Cell Permeability: Use standard in vitro assays to determine the cell permeability of
ODM-203 in your specific cell line.

Data Presentation
Table 1: On-Target Kinase Inhibition Profile of ODM-203
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Kinase IC50 (nM)
FGFR1 11
FGFR2 16
FGFR3 6

FGFR4 35
VEGFR1 26
VEGFR2 9
VEGFR3 5

Data from in vitro biochemical assays.[1]

Table 2: Known Off-Target Kinase Inhibition of ODM-203

Kinase Remaining Activity (%) at 1 pM ODM-203
CLK1 10
CLK2 13
CLK4 12
CSNK1E 25
DYRK1A 16
DYRK1B 22
GSK3B 29
MAP4K4 28
STK10 18

Data extracted from a kinome scan of 317 kinases.

Experimental Protocols
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Protocol 1: NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for assessing the binding of ODM-203 to a target

kinase in live cells.

Materials:

HEK293 cells

Plasmid encoding the target kinase fused to NanoLuc® luciferase
Transfection reagent

Opti-MEM® | Reduced Serum Medium

NanoBRET™ Kinase Tracer

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
White, 96-well assay plates

Luminometer

Methodology:

Cell Seeding: Seed HEK293 cells in white 96-well plates at a density of 2 x 10™4 cells per
well in 100 pL of growth medium. Incubate overnight.

Transfection: Transfect the cells with the NanoLuc®-fused kinase plasmid according to the
manufacturer's protocol for the transfection reagent.

Compound Treatment: 24 hours post-transfection, prepare serial dilutions of ODM-203 in
Opti-MEM®. Add the NanoBRET™ Tracer to the diluted compound.

Assay Initiation: Add the compound/tracer mix to the cells.

Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular
NanoLuc® Inhibitor mix. Read the plate on a luminometer, measuring both donor (460 nm)
and acceptor (618 nm) emission.
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o Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the
donor emission. Plot the ratio against the ODM-203 concentration to determine the IC50
value for target engagement.

Protocol 2: In-Cell Western Blot for Phospho-Kinase
Inhibition

This protocol allows for the assessment of ODM-203's inhibitory effect on the phosphorylation
of a target kinase or its substrate in a cellular context.

Materials:

Cell line of interest

e ODM-203

e Growth factor or stimulus (if required to induce kinase phosphorylation)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies (total and phospho-specific for the kinase or substrate)

e Secondary antibody conjugated to a fluorescent dye

* In-cell Western imaging system

Methodology:

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat
the cells with a serial dilution of ODM-203 for the desired time.

Stimulation: If necessary, stimulate the cells with the appropriate growth factor to induce
phosphorylation of the target kinase.

Cell Lysis: Lyse the cells directly in the wells with lysis buffer.

Immunostaining: Block the wells and then incubate with the primary antibodies (total and
phospho-specific) overnight.
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e Secondary Antibody Incubation: Wash the wells and incubate with the fluorescently labeled

secondary antibody.

» Imaging and Analysis: Scan the plate using an in-cell Western imaging system. Quantify the
fluorescence intensity for both the total and phosphorylated protein. Normalize the phospho-
protein signal to the total protein signal and plot the results against the ODM-203
concentration to determine the IC50.
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Caption: Experimental workflow for characterizing and minimizing off-target effects.
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Caption: Simplified overview of FGFR and VEGFR signaling pathways inhibited by ODM-203.
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Caption: Troubleshooting logic for unexpected experimental outcomes with ODM-203.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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